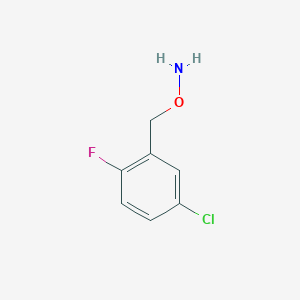

O-(5-Chloro-2-fluorobenzyl)hydroxylamine

Description

Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an oxygen atom bonded to a nitrogen atom, where the oxygen is further substituted with an organic group. This arrangement provides a versatile scaffold for chemical synthesis and has been instrumental in the development of various reagents and biologically active molecules. These compounds are known to be valuable building blocks in modern organic and medicinal chemistry.

Significance of Halogenated Benzyl (B1604629) Hydroxylamines in Chemical Science

The introduction of halogen atoms, such as chlorine and fluorine, onto the benzyl ring of hydroxylamines can significantly influence their physicochemical properties and biological activity. Halogenation has been shown to be particularly successful in improving the potency of O-benzylhydroxylamine derivatives as enzyme inhibitors. nih.gov For instance, research has demonstrated that bromo and chloro substituents on the aromatic rings of these compounds can lead to potent inhibition of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov Specifically, 2-fluoro substitution on one of the aryl rings has been identified as a modification that can lead to selective IDO1 inhibitors. nih.gov

The table below details the chemical properties of O-(5-Chloro-2-fluorobenzyl)hydroxylamine hydrochloride, a common salt form of the compound.

Overview of Current Research Trajectories for this compound and Its Analogues

Current research is heavily focused on the potential of halogenated O-benzylhydroxylamines as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has been identified as a promising therapeutic target for cancer and other diseases characterized by pathological immune suppression. nih.gov

The structure-activity relationship (SAR) studies of various O-benzylhydroxylamine derivatives have revealed that the addition of halogen atoms to the aromatic ring can significantly enhance their inhibitory potency against IDO1. nih.gov The presence of both a chloro and a fluoro group in this compound suggests that it is a compound of interest within this research trajectory. The 2-fluoro substitution, in particular, has been noted for its potential to confer selectivity for IDO1. nih.gov

The table below presents a selection of halogenated O-benzylhydroxylamine analogues and their reported roles in scientific research, highlighting the focus on IDO1 inhibition.

Future research will likely continue to explore the synthesis and biological evaluation of this compound and its analogues as potential therapeutic agents. The simplicity of their structures and their demonstrated cellular activity make them attractive candidates for further investigation in the field of drug discovery. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7ClFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 |

InChI Key |

BOULUNLGNSDXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CON)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for O 5 Chloro 2 Fluorobenzyl Hydroxylamine

Development of Novel Synthetic Routes to O-(5-Chloro-2-fluorobenzyl)hydroxylamine

The preparation of this compound can be approached through several synthetic routes, adapting established methods for O-alkylation of hydroxylamine (B1172632) derivatives. A common and effective strategy involves the reaction of a suitable N-protected hydroxylamine with a 5-chloro-2-fluorobenzyl halide, followed by deprotection.

A widely employed precursor is N-hydroxyphthalimide, which can be O-benzylated with 5-chloro-2-fluorobenzyl bromide. The resulting N-(5-chloro-2-fluorobenzyloxy)phthalimide is then subjected to hydrazinolysis to cleave the phthalimide (B116566) group, yielding the desired product, typically as a hydrochloride salt after treatment with hydrochloric acid. nih.gov

Another versatile method utilizes N-hydroxyurethane. This substrate can be O-benzylated with 5-chloro-2-fluorobenzyl halide in the presence of a base like sodium ethoxide. Subsequent basic hydrolysis of the N-Boc protecting group affords the target hydroxylamine derivative. arabjchem.org

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| N-Hydroxyphthalimide | 1. 5-Chloro-2-fluorobenzyl bromide 2. Hydrazine (B178648) hydrate (B1144303) 3. HCl | N-(5-Chloro-2-fluorobenzyloxy)phthalimide | This compound hydrochloride | nih.gov |

| N-Hydroxyurethane | 1. Sodium ethoxide, 5-Chloro-2-fluorobenzyl halide 2. NaOH 3. Ethanolic HCl | N-Boc-O-(5-Chloro-2-fluorobenzyl)hydroxylamine | This compound hydrochloride | arabjchem.org |

The synthesis of O-substituted hydroxylamines requires high chemo- and regioselectivity to avoid the formation of the isomeric N-substituted product. The use of N-protected hydroxylamines, such as N-hydroxyphthalimide or N-hydroxyurethane, is a key strategy to ensure exclusive O-alkylation. The protecting group sterically hinders the nitrogen atom, directing the electrophilic benzyl (B1604629) halide to react with the oxygen atom of the hydroxylamine moiety. arabjchem.org

The choice of the base and reaction conditions also plays a crucial role in maintaining selectivity. For instance, the use of sodium ethoxide provides a sufficiently basic environment for the deprotonation of N-hydroxyurethane without promoting side reactions. arabjchem.org The subsequent deprotection steps are chosen to be orthogonal to the O-benzyl group, preserving the desired product.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied. These include the use of more environmentally benign solvents, minimizing waste by employing one-pot syntheses, and using catalytic methods where possible. For example, the one-pot synthesis from N-hydroxyurethane reduces the number of workup and purification steps, thereby minimizing solvent usage and waste generation. arabjchem.org Future developments could focus on replacing hazardous reagents like hydrazine with greener alternatives for the deprotection step or exploring enzymatic routes for the synthesis.

A significant advancement in the synthesis of halogenated O-benzyl hydroxylamine derivatives is the development of a one-pot procedure. This approach combines the O-benzylation of N-hydroxyurethane and the subsequent basic N-deprotection in a single reaction vessel. This method is advantageous due to its simplicity, high yields, and straightforward purification process. The reaction proceeds by first forming the sodium salt of N-hydroxyurethane, which is then reacted with the appropriate benzyl halide. After the O-alkylation is complete, a solution of sodium hydroxide (B78521) is added to the mixture to effect the deprotection, followed by acidification to isolate the final product as its hydrochloride salt. arabjchem.org This one-pot method demonstrates excellent chemo- and regioselectivity for O-alkylation. arabjchem.org

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a nucleophilic substitution reaction, specifically an SN2 mechanism.

In the reaction involving N-protected hydroxylamines, the first step is the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide intermediate. For example, with N-hydroxyurethane and sodium ethoxide, the ethoxide removes the acidic proton from the hydroxyl group, forming the corresponding sodium salt.

This anionic intermediate then acts as a nucleophile, attacking the benzylic carbon of the 5-chloro-2-fluorobenzyl halide. The reaction proceeds through a pentacoordinate transition state where the new C-O bond is forming concurrently with the breaking of the C-halide bond. The presence of the electron-withdrawing fluorine and chlorine atoms on the benzyl ring can influence the reactivity of the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack.

The subsequent deprotection step, for instance, the hydrazinolysis of the N-(benzyloxy)phthalimide, involves nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide (B32825) and the release of the free O-substituted hydroxylamine.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The primary route for the synthesis of this compound involves the O-alkylation of a protected hydroxylamine derivative with a suitable benzyl halide, followed by a deprotection step. A common and effective strategy employs N-hydroxyurethane as the hydroxylamine surrogate, which, upon O-benzylation and subsequent basic N-deprotection, yields the desired product. The optimization of this process focuses on several critical variables: the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Influence of Base and Solvent on Reaction Efficacy

The selection of an appropriate base and solvent system is paramount in driving the O-alkylation of N-hydroxyurethane towards completion while minimizing side reactions. A study on the one-pot synthesis of various halo-substituted O-benzyl hydroxylammonium salts demonstrated the efficacy of using sodium ethoxide in ethanol (B145695). This combination serves to deprotonate N-hydroxyurethane, forming a nucleophilic oxygen species that readily attacks the electrophilic benzylic carbon of the 5-chloro-2-fluorobenzyl halide.

While specific optimization data for the 5-chloro-2-fluoro substituted analogue is not extensively published, research on similar syntheses provides valuable insights. For instance, in the continuous synthesis of N-benzylhydroxylamine hydrochloride, the careful control of the base (sodium hydroxide) concentration and the use of a methanol-water solvent system were crucial in achieving high yields and minimizing the formation of dibenzyl-substituted impurities. The choice of a protic solvent like ethanol or methanol (B129727) can facilitate the dissolution of the reactants and stabilize the transition state of the nucleophilic substitution reaction.

The following table summarizes the typical conditions used in the synthesis of halo-substituted O-benzyl hydroxylamines, which can be considered a starting point for the optimization of the target compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Hydroxylamine Source | N-Hydroxyurethane | N-protection directs alkylation to the oxygen atom, ensuring regioselectivity. |

| Base | Sodium Ethoxide | Acts as a strong base to deprotonate N-hydroxyurethane, creating the nucleophile. |

| Solvent | Ethanol | Effectively dissolves reactants and facilitates the reaction. |

| Deprotection Agent | Aqueous Alkali (e.g., NaOH) | Hydrolyzes the carbamate (B1207046) protecting group to yield the final product. |

Impact of Temperature and Reaction Time

Reaction kinetics are significantly influenced by temperature. The O-benzylation of N-hydroxyurethane is typically conducted at room temperature, which is often sufficient to achieve a reasonable reaction rate without promoting significant decomposition or side-product formation. Subsequent hydrolysis of the intermediate, O-benzyl carbethoxyhydroxamate, is also generally performed under mild conditions.

In related syntheses, such as that of N-benzylhydroxylamine, the reaction temperature was found to be a critical parameter to control. Increasing the temperature could accelerate the reaction but also led to a higher incidence of impurities. Therefore, a careful balance must be struck. For the synthesis of this compound, it is anticipated that maintaining the reaction temperature in the range of ambient to slightly elevated (e.g., 40-60 °C) would be optimal. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

Stoichiometry and Purification Strategies

The molar ratio of the reactants plays a direct role in the yield of the desired product. Typically, a slight excess of the benzyl halide is used to ensure the complete conversion of the N-hydroxyurethane. However, a large excess should be avoided as it can complicate the purification process.

Purification of the final product is a crucial step in obtaining high-purity this compound. A common method involves the extraction of the free base into an organic solvent after the deprotection step, followed by conversion to its hydrochloride salt. The formation of the salt often facilitates crystallization, which is an effective method for purification. The simplicity of the purification process is a significant advantage of the N-hydroxyurethane pathway.

The following table outlines the yields achieved for various halo-substituted O-benzyl hydroxylammonium salts using a one-pot synthesis method, providing a benchmark for the expected yield of this compound under optimized conditions. arabjchem.org

| Substituent on Benzyl Group | Overall Yield (%) |

|---|---|

| 4-Fluoro | 82 |

| 4-Chloro | 85 |

| 4-Bromo | 84 |

| 3,4-Dichloro | 81 |

| 2,4-Dichloro | 78 |

Based on these findings for structurally similar compounds, it is reasonable to project that an optimized synthesis of this compound could achieve yields in the range of 75-85%. Further refinement of the reaction parameters, including a systematic investigation of different bases (e.g., potassium carbonate, triethylamine), solvents (e.g., acetonitrile, dimethylformamide), and precise temperature control, could lead to further enhancements in both the yield and purity of this valuable chemical intermediate.

Reactivity and Derivatization Chemistry of O 5 Chloro 2 Fluorobenzyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Functionality

The hydroxylamine group is known for its versatile reactivity, which stems from the presence of both a nucleophilic nitrogen atom and a potentially reactive oxygen atom.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in O-(5-Chloro-2-fluorobenzyl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key feature in its reactions with various electrophiles. For instance, it can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylated derivatives. Similarly, alkylating agents can introduce alkyl groups onto the nitrogen atom. The reactivity of the nitrogen as a nucleophile is fundamental to many of its synthetic applications.

Electrophilic Reactivity of the Oxygen Atom

While the nitrogen atom is the primary site of nucleophilic attack, the oxygen atom can also exhibit reactivity, particularly in the context of electrophilic amination reactions. In the presence of a suitable activating group on the nitrogen, the N-O bond can be cleaved, and the nitrogen can act as an electrophile. However, in the case of O-benzylhydroxylamines, the oxygen atom itself can be subject to electrophilic attack under specific conditions, although this is less common than reactions at the nitrogen. For instance, in the presence of strong electrophiles, reactions at the oxygen could potentially lead to the formation of oxonium-type intermediates.

Oxidative and Reductive Transformations

The hydroxylamine functionality in this compound can undergo both oxidation and reduction. Oxidation can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, mild oxidation might yield nitroso compounds, while stronger oxidation could potentially lead to cleavage of the N-O bond.

Conversely, the N-O bond is susceptible to reductive cleavage. Catalytic hydrogenation, for example, can cleave the N-O bond to yield the corresponding 5-chloro-2-fluorobenzyl alcohol and ammonia. This reductive cleavage is a common transformation for O-alkyl and O-benzyl hydroxylamines and can be a useful synthetic strategy for deprotection or for the generation of amines and alcohols.

Formation of Oximes and Related Nitrogenous Compounds

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form oximes. This reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The resulting oximes are stable compounds and are often used as derivatives for the purification and characterization of carbonyl compounds. The formation of oximes from O-benzylhydroxylamines is a well-established and widely used reaction in organic synthesis nih.gov.

The reaction of this compound with a carbonyl compound can be represented as follows:

This reaction is typically carried out in a suitable solvent, and the equilibrium can be driven towards the product by removal of water. The resulting O-(5-chloro-2-fluorobenzyl) oximes can serve as precursors for further synthetic transformations.

Reactions Involving the Halogenated Benzyl (B1604629) Moiety

The 5-chloro-2-fluorobenzyl group also imparts specific reactivity to the molecule, primarily through aromatic substitution reactions on the benzene (B151609) ring.

Aromatic Substitution Reactions

The benzene ring in this compound is substituted with a chlorine atom, a fluorine atom, and an activating -OCH₂- group (via the hydroxylamine linkage). These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The directing effects of the substituents can be summarized as follows:

-Cl (Chloro group): Deactivating and ortho, para-directing.

-F (Fluoro group): Deactivating and ortho, para-directing.

-OCH₂- (alkoxy group): Activating and ortho, para-directing.

Considering the substitution pattern (5-chloro, 2-fluoro), the possible sites for electrophilic attack are C3, C4, and C6.

Attack at C6: This position is ortho to the activating -OCH₂- group and meta to the chloro group.

Attack at C4: This position is para to the activating -OCH₂- group and ortho to the chloro group.

Attack at C3: This position is meta to both the activating -OCH₂- group and the fluoro group, and ortho to the chloro group.

The interplay of these electronic effects, along with steric hindrance, will determine the final product distribution in an electrophilic aromatic substitution reaction. For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to substitute at the positions most activated by the -OCH₂- group and least deactivated by the halogens, with steric factors also playing a role.

Below is a table summarizing the directing effects of the substituents on the benzene ring of this compound.

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -OCH₂- | 1 | Activating (Resonance) | Ortho, Para |

| -F | 2 | Deactivating (Inductive) | Ortho, Para |

| -Cl | 5 | Deactivating (Inductive) | Ortho, Para |

The combination of these effects suggests that electrophilic attack will preferentially occur at the positions ortho and para to the activating benzylic ether group, with the precise regioselectivity being influenced by the specific electrophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Halogens

The aromatic ring of this compound possesses two distinct halogen substituents, a chloro group and a fluoro group, which offer differential reactivity in palladium-catalyzed cross-coupling reactions. Generally, the carbon-chlorine (C-Cl) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable carbon-fluorine (C-F) bond. This reactivity difference allows for selective functionalization at the C-5 position (C-Cl) while leaving the C-2 position (C-F) intact.

Key palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed for this selective derivatization.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester. Under standard conditions using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base, this compound can be selectively coupled with various aryl or vinyl boronic acids at the C-5 position. The C-F bond remains unaffected due to its higher bond dissociation energy.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds. The C-Cl bond of the substrate can be selectively coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a strong, non-nucleophilic base (e.g., NaOt-Bu). This allows for the introduction of diverse amino functionalities at the C-5 position, leading to novel aniline (B41778) derivatives.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes. This selectively yields a 5-alkynyl-2-fluorobenzyl derivative, a versatile intermediate for further synthesis.

The selective functionalization of the C-Cl bond over the C-F bond is a well-established principle in palladium catalysis, enabling the predictable synthesis of complex molecules from polyhalogenated precursors. nih.govwhiterose.ac.uk

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos, K₃PO₄ | 5-Aryl-2-fluorobenzyl derivative |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / RuPhos, NaOtBu | 5-(Dialkylamino)-2-fluorobenzyl derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | 5-Alkynyl-2-fluorobenzyl derivative |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl position.

Functionalization of the Methylene (B1212753) Bridge

The methylene (-CH₂-) bridge linking the aromatic ring to the hydroxylamine moiety is a benzylic position, rendering it susceptible to specific functionalization reactions. The resonance stabilization of a benzylic radical or cation intermediate makes these C-H bonds more reactive than typical aliphatic C-H bonds. libretexts.org

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). mdpi.comrsc.org A variety of oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic systems employing molecular oxygen. thieme-connect.com This conversion would yield O-(5-Chloro-2-fluorobenzoyl)hydroxylamine, providing a keto-functional handle for further derivatization, such as imine or hydrazone formation. Under milder, more controlled conditions, selective oxidation to the corresponding benzylic alcohol might be achievable, though over-oxidation to the ketone is a common challenge. acs.org

Radical Halogenation: Benzylic C-H bonds can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light). nih.gov This reaction would introduce a halogen atom at the methylene bridge, forming O-(α-bromo-5-chloro-2-fluorobenzyl)hydroxylamine. This α-halo derivative is a highly versatile intermediate, primed for nucleophilic substitution reactions to introduce a range of functionalities (e.g., alkoxy, cyano, or azido (B1232118) groups).

| Reaction Type | Reagent | Product Structure |

| Oxidation | KMnO₄ | Ketone (-C=O-) |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | α-Bromo derivative (-CHBr-) |

Table 2: Potential Functionalization Reactions of the Methylene Bridge.

Formation of Complex Scaffolds and Heterocyclic Systems from this compound

The hydroxylamine functionality is a versatile precursor for the construction of various nitrogen- and oxygen-containing heterocyclic systems.

Cycloaddition Reactions

This compound can serve as a precursor for 1,3-dipoles, which are key components in [3+2] cycloaddition reactions. The most common pathway involves the in situ formation of a nitrone.

| Reactant 1 (forms nitrone) | Reactant 2 (Dipolarophile) | Heterocyclic Product |

| Aldehyde | Alkene | Isoxazolidine |

| Ketone | Alkene | Substituted Isoxazolidine |

| Aldehyde | Alkyne | Isoxazoline |

Table 3: [3+2] Cycloaddition Reactions via In Situ Nitrone Formation.

Condensation and Annulation Reactions

Condensation reactions of this compound, primarily with carbonyl-containing compounds, are fundamental for building larger heterocyclic scaffolds. wikipedia.org

Oxime Formation: The most direct condensation reaction is the formation of an oxime ether by reacting the hydroxylamine with an aldehyde or ketone. nih.govnih.gov This reaction is typically acid-catalyzed and proceeds with the elimination of water. The resulting O-(5-chloro-2-fluorobenzyl) oximes are stable compounds that can be isolated or used as intermediates for further transformations, such as the Beckmann rearrangement. wikipedia.org

Synthesis of Isoxazoles: Isoxazoles can be synthesized by the condensation of the hydroxylamine with a 1,3-dicarbonyl compound (e.g., acetylacetone). youtube.comorganic-chemistry.org The reaction involves initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization via condensation with the second carbonyl group and subsequent dehydration to form the aromatic isoxazole (B147169) ring. nih.gov

Synthesis of Pyridazines: Pyridazine (B1198779) derivatives can be accessed through condensation and annulation sequences. For instance, reaction with γ-diketones or their equivalents, often in the presence of a hydrazine (B178648) source or under conditions that promote cyclization, can lead to the formation of the six-membered pyridazine ring. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org These reactions provide a route to bicyclic systems where the pyridazine ring is fused to other scaffolds.

| Condensation Partner | Reaction Type | Heterocyclic Product |

| Aldehyde / Ketone | Simple Condensation | Oxime Ether |

| 1,3-Diketone | Condensation-Cyclization | Substituted Isoxazole |

| γ-Diketone / Unsaturated Hydrazone | Condensation-Annulation | Substituted Pyridazine |

Table 4: Heterocycle Synthesis via Condensation and Annulation Reactions.

Applications of O 5 Chloro 2 Fluorobenzyl Hydroxylamine As a Chemical Synthon and Intermediate

Role in the Synthesis of Biologically Relevant Molecular Scaffolds

O-substituted hydroxylamines are recognized as valuable synthons in medicinal chemistry for the construction of various biologically active molecules. The general reactivity of the hydroxylamine (B1172632) moiety allows for its incorporation into diverse molecular frameworks.

The primary amine of O-(5-Chloro-2-fluorobenzyl)hydroxylamine can react with carbonyl compounds, such as aldehydes and ketones, to form stable oxime ethers. This reaction is a fundamental transformation in the synthesis of pharmaceutical intermediates. The resulting oxime ether linkage can be a key structural component in various drug candidates.

For instance, related hydroxylamine derivatives are utilized in the synthesis of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer immunotherapy. nih.gov The general synthetic utility of hydroxylamines in forming oximes is a well-established method for creating intermediates in drug discovery. nih.govresearchgate.net The specific substitution pattern of the 5-chloro-2-fluorobenzyl group can be leveraged to fine-tune the steric and electronic properties of a target molecule, potentially influencing its binding affinity to biological targets.

While direct examples for this compound are scarce, the synthesis of N-(3-Chloro-2-fluorophenyl)-containing compounds as EGFR inhibitors highlights the relevance of this substitution pattern in bioactive molecules. nih.gov

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

| Reactant | Product Type | Potential Application |

| Aldehyde/Ketone | Oxime Ether | Enzyme Inhibitors, Receptor Ligands |

| Activated Carboxylic Acid | N-Acyl Hydroxylamine | Bioisosteres for Amides |

| Isocyanate | N-Hydroxyurea Derivative | Various Bioactive Scaffolds |

The synthesis of natural product analogues often involves the use of versatile building blocks to introduce specific functionalities. O-substituted hydroxylamines can be used to create analogues of natural products that contain N-O bonds or to introduce a benzyl (B1604629) group for further functionalization. The chloro and fluoro substituents on the aromatic ring can serve as handles for cross-coupling reactions to build more complex molecular architectures. However, there is no specific information in the reviewed literature detailing the use of this compound in the synthesis of natural product analogues.

Application in Functional Material Development

The incorporation of specific chemical moieties into polymers or onto surfaces can impart desired functionalities. Halogenated organic compounds, in particular, can influence properties such as thermal stability and hydrophobicity.

In principle, the amine functionality of this compound could be used to incorporate this moiety into polymer chains, for example, through reaction with polymers containing electrophilic groups. This could potentially be used to modify the properties of the polymer. However, no specific research has been found that demonstrates the use of this compound in polymer synthesis.

The reaction of the hydroxylamine group with surface-bound aldehydes or ketones could be a method for attaching the 5-chloro-2-fluorobenzyl group to various substrates. This type of surface modification could alter the surface energy and chemical reactivity of the material. There is currently no available research demonstrating this specific application for this compound.

Utility in Protecting Group Strategies in Organic Synthesis

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups. nih.govresearchgate.net While the benzyl group is a common protecting group for hydroxylamines, this compound itself is not typically described as a protecting group reagent. Instead, the hydroxylamine moiety is the reactive functional group. It is conceivable that the 5-chloro-2-fluorobenzyl group could be used to protect a hydroxylamine, but this application is not documented.

Protection of Carbonyl Groups

The reaction of O-substituted hydroxylamines with aldehydes and ketones to form stable oxime ethers is a well-established method for the protection of carbonyl groups. nih.govcdc.gov While specific studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from analogous compounds such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govcdc.govresearchgate.netnih.gov The primary application involves the conversion of a carbonyl group to an O-benzyl oxime ether, which is stable under a variety of reaction conditions.

The protection of a carbonyl group with this compound proceeds through the formation of an oxime ether. This reaction is typically carried out under mild acidic or neutral conditions. The resulting O-(5-chloro-2-fluorobenzyl) oxime is generally a stable, crystalline solid, which can be easily purified. This protecting group is robust and can withstand a range of synthetic transformations, including reductions with hydrides and organometallic additions.

Table 1: General Scheme for Carbonyl Group Protection

| Step | Reaction | Reagents and Conditions | Product |

| Protection | Formation of O-(5-chloro-2-fluorobenzyl) oxime | Aldehyde or Ketone, this compound, mild acid catalyst (e.g., pyridine (B92270) HCl) in a suitable solvent (e.g., ethanol) | R1R2C=N-O-CH2-C6H3(5-Cl)(2-F) |

| Deprotection | Regeneration of the carbonyl group | Various methods including acid hydrolysis (e.g., HCl), or reductive cleavage (e.g., TiCl3) | R1R2C=O |

Detailed research on the related compound, PFBHA, has shown its effectiveness in derivatizing a wide array of carbonyl-containing compounds, including aldehydes, ketones, and acids, for analytical purposes. nih.gov This suggests that this compound would similarly react with a broad range of carbonyl compounds.

Protection of Amine and Alcohol Functionalities

While the primary application of O-substituted hydroxylamines like this compound is the protection of carbonyls, the principles of protecting group chemistry can be extended to other functional groups such as amines and alcohols. researchgate.nettcichemicals.com However, the direct use of this specific reagent for protecting amines and alcohols is not well-documented in the scientific literature. The following discussion is based on general chemical principles and the known reactivity of similar compounds.

Protection of Amines:

Amines are nucleophilic and can undergo reactions with O-substituted hydroxylamines, potentially leading to the formation of N-O bonds. However, this is not a standard or widely used method for amine protection. More common protecting groups for amines include carbamates (e.g., Boc, Cbz, Fmoc) and sulfonamides. researchgate.nettcichemicals.com The reaction of an amine with this compound would likely require specific conditions to favor N-O bond formation over other potential side reactions.

Protection of Alcohols:

Similarly, the direct protection of alcohols using this compound is not a conventional strategy. The hydroxyl group of an alcohol is typically protected by converting it into an ether (e.g., silyl (B83357) ether, benzyl ether) or an ester. tcichemicals.com A reaction between an alcohol and this compound to form a stable protected derivative would likely involve a different reaction pathway than the standard protection chemistries.

Table 2: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group Class | Example Protecting Groups |

| Amine | Carbamates | tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Alcohol | Silyl Ethers | Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS) |

| Alcohol | Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB), Tetrahydropyranyl (THP) |

Design, Synthesis, and Exploration of Analogues and Derivatives of O 5 Chloro 2 Fluorobenzyl Hydroxylamine

Structural Modifications and Their Impact on Reactivity Profiles

The reactivity and biological activity of O-benzylhydroxylamine derivatives can be finely tuned by making strategic modifications to three key regions of the molecule: the aromatic ring, the benzylic alkyl linker, and the hydroxylamine (B1172632) functional group itself.

The nature and position of substituents on the aromatic ring profoundly influence the electronic properties and steric profile of the molecule, thereby impacting its reactivity and interaction with biological targets. Studies on O-benzylhydroxylamine as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1) have provided detailed insights into these effects.

Research indicates that halogen substitution on the aryl ring is a particularly successful modification for increasing inhibitory potency. The addition of chlorine, bromine, iodine, or trifluoromethyl groups at the ortho, meta, or para positions proved beneficial. The greatest enhancement in IDO1 inhibitor potency was observed when halogens were placed in the meta position. In contrast, fluorine-containing analogues were generally equipotent or slightly less potent than the parent O-benzylhydroxylamine.

Conversely, substitutions involving hydrogen-bond donating or accepting groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), were found to be detrimental to the compound's inhibitory activity. Adding a hydroxyl group at the ortho or para position, or a methoxy group at any position, led to a substantial reduction in inhibition. Disubstitution of the aryl ring was also explored to investigate potential synergistic effects, but these efforts did not yield derivatives more potent than the most effective monosubstituted compounds.

Another significant alteration involves extensive halogenation, as seen in O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. This analogue is synthesized for a different reactivity profile, serving as a derivatizing agent for aldehydes and ketones, which are then analyzed via chromatography. The synthesis typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis.

| Substituent | Position | Impact on IDO1 Inhibitory Potency | Reference |

|---|---|---|---|

| -Cl, -Br, -I, -CF₃ | ortho, meta, para | Beneficial; increased potency | |

| -Cl, -Br, -I | meta | Greatest increase in potency | |

| -F | ortho, meta, para | Equipotent or slightly less potent than lead | |

| -OH | ortho, para | Deleterious; substantially reduced inhibition | |

| -OCH₃ | ortho, meta, para | Deleterious; substantially reduced inhibition | |

| -CH₃ | meta | Weaker activity than halogen substitutions | |

| -NO₂ | para | Weaker activity |

The methylene (B1212753) (-CH₂-) bridge connecting the substituted aromatic ring and the hydroxylamine oxygen is another critical site for modification. Alterations to this linker, including changes to its length, flexibility, or rigidity, have been explored. However, for O-benzylhydroxylamine-based IDO1 inhibitors, these modifications have proven to be unsuccessful. Research has shown that any changes made to the carbon linker result in a dramatic decrease in inhibitor potency. Attempts to make the linker more rigid, for instance by incorporating it into a cyclic structure, also failed to improve activity. This suggests that the specific length and conformation of the benzylic linker are optimal for this particular biological target. In other molecular contexts, however, rigidification of a linker, for instance by using an o-xylenyl motif, has been explored to restrict conformational freedom, although this can be detrimental to activity and selectivity depending on the target.

The hydroxylamine group (-ONH₂) itself can be modified, most commonly through substitution on the nitrogen atom to create N,N,O-trisubstituted hydroxylamines. This class of compounds is often underrepresented in screening libraries due to a historical perception of the N-O bond being inherently unstable or mutagenic. However, N,N,O-trisubstituted hydroxylamines lack the reactivity of less substituted analogues towards certain enzymes and possess unique properties like low basicity, making them attractive for inclusion in drug discovery programs.

Multiple synthetic strategies have been developed to access these derivatives. One approach involves the partial reduction of N-acyloxy secondary amines with diisobutylaluminum hydride (DIBAL), followed by acetylation and a subsequent reduction step. A more recent, operationally simple method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides, which enables the construction of diverse libraries of trisubstituted hydroxylamines by N-O bond formation. The development of novel N-alkyl-hydroxylamine reagents has also enabled new types of reactions, such as the direct, iron-catalyzed aminochlorination of alkenes. The hydroxylamine moiety can also be incorporated into more complex heterocyclic systems. For example, N-benzylhydroxylamine can serve as a "C1N1 synthon" in a cyclization reaction to construct 1,2,5-trisubstituted imidazoles.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds (libraries) in a single, systematic process. These libraries are invaluable for efficiently exploring structure-activity relationships and identifying lead compounds. The generation of a derivative library based on the O-(5-Chloro-2-fluorobenzyl)hydroxylamine scaffold would involve the systematic combination of diverse building blocks corresponding to the three key points of modification: the aromatic ring, the alkyl linker, and the hydroxylamine moiety.

Using a solid-phase synthesis approach, a core scaffold could be attached to a resin support. This immobilized intermediate would then be subjected to a series of reactions in parallel. For example, in one dimension of the library, a diverse set of substituted benzyl (B1604629) halides or corresponding alcohols could be used to introduce variations in the aromatic ring and linker. In a second dimension, different secondary amines could be coupled to modify the hydroxylamine nitrogen, generating a library of N,N,O-trisubstituted hydroxylamines. This parallel synthesis or a "mix-and-split" strategy allows for the creation of tens to thousands of unique, but related, compounds in an efficient manner. Each compound could then be cleaved from the support and screened for desired properties. This high-throughput approach greatly accelerates the discovery process compared to traditional one-by-one synthesis.

Stereochemical Aspects in Derivative Synthesis

When structural modifications introduce one or more chiral centers into the derivatives of this compound, controlling the stereochemistry becomes crucial, as stereoisomers can have vastly different biological activities and properties. The synthesis of chiral hydroxylamines has historically been challenging, often complicated by the lability of the N-O bond under reductive conditions.

Modern catalytic asymmetric synthesis offers powerful methods to overcome these challenges. For instance, the synthesis of highly enantioenriched N,O-disubstituted hydroxylamines can be achieved through the conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds using chiral catalysts like Shibasaki's rare earth-metal-BINOLate (REMB) framework. Catalytic asymmetric hydrogenation of oximes or oxime ethers is another key strategy. Recent advances have identified iridium- and nickel-based catalysts with chiral ligands that can reduce C=N-OH or C=N-OR bonds to the corresponding chiral hydroxylamines with high enantioselectivity and chemoselectivity, avoiding over-reduction to the amine. Furthermore, catalytic asymmetric oxidation of racemic amines has been reported as a direct route to chiral hydroxylamines. These methods allow for the precise synthesis of specific stereoisomers, enabling a more detailed and accurate exploration of the stereochemical requirements for biological activity.

Computational and Theoretical Studies on O 5 Chloro 2 Fluorobenzyl Hydroxylamine and Its Derivatives

Electronic Structure and Molecular Conformation Analysis

Analysis of the electronic structure and molecular conformation provides insights into the molecule's stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For O-(5-Chloro-2-fluorobenzyl)hydroxylamine, DFT calculations could determine key parameters that influence its behavior. These calculations would typically involve optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map, for instance, can reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Ab Initio Methods

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT, providing a more precise understanding of its conformational preferences and electronic structure.

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is crucial for predicting its chemical behavior and potential metabolic fate.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would identify the locations of the HOMO and LUMO. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). This information helps in predicting how the molecule will interact with other reagents and biological macromolecules.

Transition State Modeling

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. For this compound, this modeling could be applied to understand its synthesis, degradation pathways, or its mechanism of action if it were to act as an inhibitor or substrate for an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. This is achieved by developing a mathematical model that relates physicochemical properties or structural features of the molecules (descriptors) to their observed activity.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with varying substituents. The biological activity of these compounds would be measured in vitro. Then, various molecular descriptors—such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies)—would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that predicts the biological activity based on these descriptors. Such a model can be invaluable for designing new, more potent derivatives.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules by simulating their motion over time. nih.gov This technique provides detailed information on the conformational landscape of a molecule, revealing the various shapes it can adopt and the transitions between them. For a flexible molecule like this compound, MD simulations can elucidate the preferred spatial arrangements of its constituent atoms, which is crucial for understanding its interactions with biological targets or its physicochemical properties.

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules. nih.gov The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. These force fields are empirical functions that approximate the quantum mechanical interactions within the molecule and with its environment, typically a solvent like water. By integrating these equations over small time steps, a trajectory of the molecule's positions and velocities is generated, offering a dynamic picture of its conformational flexibility.

Enhanced sampling techniques are often employed in conjunction with standard MD simulations to overcome the challenge of adequately sampling the conformational space, especially for transitions that occur over long timescales. nih.gov Methods like accelerated molecular dynamics (aMD) apply a bias potential to the system, allowing for more efficient exploration of different conformational states than would be possible with conventional MD. nih.gov Such approaches are instrumental in constructing a comprehensive understanding of a molecule's conformational preferences.

A hypothetical study on this compound could involve running multiple, independent MD simulations to ensure robust sampling of its conformational landscape. The resulting trajectories would be analyzed to identify distinct conformational clusters, their relative populations, and the kinetics of interconversion between them. This information provides a detailed, atomistic-level understanding of the molecule's intrinsic flexibility.

Below is an illustrative data table summarizing the type of results that could be obtained from a molecular dynamics simulation study on this compound, focusing on the key dihedral angles that govern its conformation.

| Dihedral Angle | Dominant Conformer(s) (°) | Relative Population (%) |

| C(aryl)-C(benzyl)-O-N | -175, 65 | 70, 30 |

| C(benzyl)-O-N-H | 180 | 95 |

This table is for illustrative purposes only and represents the kind of data that could be generated from a molecular dynamics simulation.

The data in such a table would reveal the most stable arrangements of the molecule. For example, the C(aryl)-C(benzyl)-O-N dihedral angle might show two primary low-energy states, indicating significant flexibility around this bond. In contrast, the C(benzyl)-O-N-H dihedral might exhibit a strong preference for a single conformation, suggesting more restricted rotation. These computational insights are invaluable for rationalizing the molecule's observed chemical behavior and for designing derivatives with specific conformational properties.

Advanced Analytical Methodologies for Research on O 5 Chloro 2 Fluorobenzyl Hydroxylamine

Spectroscopic Techniques for Mechanistic Elucidation and Advanced Characterization

Spectroscopy is fundamental to the detailed molecular-level investigation of O-(5-Chloro-2-fluorobenzyl)hydroxylamine. It allows researchers to probe the connectivity of atoms, determine structural conformations, and analyze functional groups to understand reaction mechanisms and characterize new chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its reaction products. While one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR provide primary data on the chemical environment of atoms, advanced two-dimensional (2D) techniques are often required for complex structures. nih.govresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, directly link protons to the carbons they are attached to, and map long-range (2-3 bond) proton-carbon correlations, respectively. This suite of experiments provides a complete and unambiguous assignment of the molecule's atomic framework. For instance, in derivatives of this compound, 2D NMR can definitively establish the site of molecular modification.

Solid-State NMR (ssNMR) can be employed for the characterization of crystalline or amorphous solid samples, providing insights into the molecular structure and packing in the solid phase.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.8 | ~70 |

| Aromatic CH (position 3) | ~7.4 | ~129 |

| Aromatic CH (position 4) | ~7.2 | ~117 |

| Aromatic CH (position 6) | ~7.3 | ~126 |

| Aromatic C-F (position 2) | - | ~158 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Cl (position 5) | - | ~125 |

| Aromatic C-CH₂ (position 1) | - | ~128 (d, ²JCF ≈ 15 Hz) |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. This capability is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.

When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), HRMS becomes a powerful tool for reaction monitoring. nih.govnih.gov Researchers can track the consumption of reactants and the formation of intermediates and final products in real-time, providing crucial data for reaction optimization and mechanistic studies.

Table 2: Illustrative HRMS Data for Product Confirmation This table demonstrates how HRMS distinguishes between two hypothetical molecules with the same nominal mass.

| Property | Hypothetical Product A (C₈H₉ClFNO₂) | Hypothetical Isomer B (C₈H₉ClFNO₂) |

| Nominal Mass | 205 | 205 |

| Exact Mass | 205.0306 | 205.0306 |

| Observed Mass | 205.0304 | 205.0301 |

| Mass Error | -1.0 ppm | -2.4 ppm |

| Conclusion | Both elemental compositions are plausible, requiring further structural data (e.g., NMR) for confirmation. | Both elemental compositions are plausible, requiring further structural data (e.g., NMR) for confirmation. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule. These techniques are particularly useful for tracking the progress of a reaction involving this compound by monitoring the appearance or disappearance of specific vibrational bands. nih.govresearchgate.net

For example, in a reaction where the hydroxylamine (B1172632) moiety (-ONH₂) is converted to an oxime (-O-N=CR₂), FTIR spectroscopy would show the disappearance of N-H stretching and bending vibrations and the appearance of a C=N stretching vibration. The presence of the chloro and fluoro substituents on the benzyl (B1604629) group also gives rise to characteristic vibrations (C-Cl and C-F stretching) that can be used as spectral markers. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (in -ONH₂) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| CH₂ | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-O | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Methods for Separation and Purity Assessment in Research Samples

Chromatography is the primary technique for separating complex mixtures and assessing the purity of synthesized compounds. For research involving this compound, various chromatographic methods are essential for both analytical and preparative-scale work.

While this compound itself is not chiral, it can be used to synthesize chiral derivatives or react with chiral molecules. In such cases, chiral chromatography is necessary to separate the resulting enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based CSP is a common approach for this purpose. windows.net By separating and quantifying the two enantiomers, researchers can determine the enantiomeric excess (ee) of a reaction product, which is a critical measure of the stereoselectivity of a chiral synthesis.

Following a chemical synthesis to create a novel derivative of this compound, the desired product must be isolated from unreacted starting materials, byproducts, and reagents. Preparative chromatography, typically preparative HPLC, is the method of choice for this purification on a laboratory scale. researchgate.net

This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions of the eluent are collected, and those containing the pure product are combined and concentrated. This process yields the purified derivative with a high degree of purity, which is essential for subsequent characterization and further research.

Bio Organic and Chemical Biology Research Involving O 5 Chloro 2 Fluorobenzyl Hydroxylamine Strictly in Vitro and Mechanistic Studies

Design and Synthesis of O-(5-Chloro-2-fluorobenzyl)hydroxylamine-Based Chemical Probes

The structural backbone of this compound makes it a suitable candidate for the design and synthesis of sophisticated chemical probes. These tools are engineered to investigate biological systems by identifying and characterizing the interactions of the core molecule with its biological targets. The development of such probes often involves incorporating specific functional moieties onto the parent scaffold to enable detection or covalent linkage. unimi.it

Affinity Labels

Affinity labels are designed to bind irreversibly to a target protein, often through the formation of a covalent bond upon exposure to a specific trigger, such as light. The design of such probes based on the this compound scaffold would involve the strategic incorporation of a photoreactive group, such as a diazirine or benzophenone. unimi.it This approach allows the probe to first bind non-covalently to the target's active site, guided by the favorable interactions of the core structure. Subsequent irradiation with UV light would activate the photoreactive group, causing it to form a covalent bond with nearby amino acid residues, thus permanently "labeling" the target protein for further analysis, such as mass spectrometry-based identification.

Reporter Tagging Molecules

To enable visualization or purification of target proteins, reporter tags can be integrated into the this compound structure. A common strategy involves appending a small, synthetically versatile "handle" that can undergo bioorthogonal ligation, a type of reaction that occurs efficiently in a biological environment without interfering with native biochemical processes. unimi.it For example, a terminal alkyne group could be synthesized onto the benzyl (B1604629) ring portion of the molecule. This "clickable" handle would then allow for the covalent attachment of a reporter molecule, such as a fluorescent dye (for imaging) or a biotin (B1667282) tag (for affinity purification), via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). unimi.it

Investigations into Molecular Target Interactions in vitro

In vitro studies have been instrumental in elucidating the mechanism of action for compounds derived from this compound. These studies focus on direct interactions with purified enzymes and proteins to quantify binding affinity and inhibitory potency.

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase-1)

A primary focus of research on this class of compounds has been their potent inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity is a critical mechanism of immune suppression exploited by tumors. nih.govnih.gov

Research identified that the O-benzylhydroxylamine scaffold is a powerful inhibitor of IDO1. nih.gov Subsequent structure-activity relationship (SAR) studies explored numerous derivatives to optimize potency. These studies revealed that substitutions on the aromatic ring significantly influence inhibitory activity. Halogenation, in particular, was found to be a successful strategy for improving potency. nih.gov The 5-chloro and 2-fluoro substitutions on the benzyl ring of the title compound are consistent with these optimization strategies aimed at enhancing interactions within the enzyme's active site.

Below is a table summarizing the inhibitory activity of representative O-benzylhydroxylamine derivatives against recombinant human IDO1 (rhIDO1), demonstrating the impact of ring substitution on potency.

| Compound | Substitution Pattern | rhIDO1 IC₅₀ (µM) |

| O-benzylhydroxylamine | Unsubstituted | 0.82 |

| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | 0.17 |

| O-(3-Bromobenzyl)hydroxylamine | 3-Bromo | 0.16 |

| O-(3,5-Dichlorobenzyl)hydroxylamine | 3,5-Dichloro | 0.12 |

This table presents data for analogous compounds to illustrate the structure-activity relationship for this chemical class, based on findings from related research. nih.gov

Receptor Binding Assays

The scientific literature centered on this compound and its close analogs primarily focuses on its role as an enzyme inhibitor. Specifically, its interactions are well-documented with the catalytic site of the enzyme IDO1. Comprehensive studies detailing its binding affinity and activity at classical cell-surface or nuclear receptors through dedicated receptor binding assays are not a prominent feature of the available research.

Protein-Ligand Interaction Analysis through Molecular Docking

Molecular docking simulations have been employed to provide a theoretical model of how this compound-based inhibitors bind within the active site of IDO1. nih.gov The IDO1 active site is characterized by a heme group and two adjacent pockets, often referred to as pocket A and pocket B. nih.govnih.gov

The key predicted interactions are summarized in the table below.

| Inhibitor Moiety | Protein Target | Predicted Interaction Type |

| Hydroxylamine (B1172632) Group (N/O atoms) | Heme Iron (Fe) | Coordination Bond |

| 5-Chloro-2-fluorobenzyl Ring | Active Site Pocket (Pocket A/B) | Hydrophobic Interactions |

| Halogen Substituents (Cl, F) | Residues like Phe226, Arg231 | van der Waals / Halogen Bonding |

Role as a Tool in Biological Pathway Elucidation (Molecular Level, in vitro)

This compound, a member of the O-alkylhydroxylamine class of compounds, serves as a valuable chemical probe for the in vitro elucidation of the Indoleamine 2,3-dioxygenase 1 (IDO1) catalytic pathway. nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway. nih.gov This pathway is a key regulator of innate and adaptive immunity, and its upregulation in many tumors contributes to immune evasion. nih.govbpsbioscience.com

The utility of this compound in mechanistic studies stems from its rational design as a mechanism-based inhibitor. nih.gov The catalytic mechanism of IDO1 is understood to proceed through a heme-iron bound alkylperoxy intermediate or transition state. nih.gov O-alkylhydroxylamines are engineered as stable structural mimics of this transient alkylperoxy species. nih.gov Spectroscopic studies have provided preliminary evidence supporting this hypothesis, demonstrating that these compounds coordinate directly to the heme iron within the active site of the IDO1 enzyme. nih.gov This interaction is crucial for their inhibitory function and allows researchers to stabilize and study a state that resembles a key catalytic intermediate.

In vitro kinetic analyses have been employed to further characterize the molecular interaction between hydroxylamine derivatives and the IDO1 enzyme. Lineweaver-Burk graphical analysis of related O-alkylhydroxylamines has indicated an uncompetitive mode of inhibition. nih.gov This suggests that the inhibitor preferentially binds to the enzyme-substrate complex. Dose-response studies further support a reversible, one-to-one interaction between the O-alkylhydroxylamine inhibitor and the IDO1 enzyme. nih.gov By using compounds like this compound, researchers can probe the structural and electronic requirements of the IDO1 active site, contributing to a more detailed understanding of its enzymatic function at a molecular level. The specific halogenation pattern of this compound, with chloro and fluoro substituents, is part of structure-activity relationship (SAR) studies aimed at enhancing potency and refining the molecular interaction with the target enzyme. nih.govnih.gov

Table 1: Mechanistic Profile of O-Alkylhydroxylamines in IDO1 Pathway Elucidation

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Target Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) | A heme-based dioxygenase enzyme that is the rate-limiting step in tryptophan catabolism. | nih.govnih.gov |

| Mechanism of Action | Mimic of Catalytic Intermediate | Designed as a stable structural mimic of the putative alkylperoxy transition state in the IDO1 catalytic cycle. | nih.gov |

| Molecular Interaction | Heme Iron Coordination | In vitro spectroscopic studies confirm that the hydroxylamine moiety directly coordinates with the heme iron in the enzyme's active site. | nih.gov |

| Inhibition Kinetics | Uncompetitive Inhibition | Lineweaver-Burk analysis indicates an uncompetitive mode of inhibition, where the inhibitor binds to the enzyme-substrate complex. | nih.gov |

| Stoichiometry | 1:1 Binding | Dose-response studies suggest a reversible, one-to-one binding interaction between the inhibitor and the IDO1 enzyme. | nih.gov |

Cell-Based Assays for Molecular Activity and Specificity (Non-Clinical Toxicity/Efficacy)

While enzymatic assays confirm direct interaction with the IDO1 enzyme, cell-based assays are essential for evaluating the activity of inhibitors like this compound in a more physiologically relevant context. nih.gov These assays interrogate a compound's ability to cross cellular membranes, engage the intracellular IDO1 target, and exert its inhibitory effect without causing general cytotoxicity. nih.gov

A standard method for assessing IDO1 inhibition in a cellular environment involves using a cancer cell line, such as HeLa or BxPC3, in which the expression of the IDO1 enzyme is endogenously induced by treatment with interferon-gamma (IFNγ). nih.govresearchgate.netplos.org Once IDO1 is expressed, the cells actively catabolize L-tryptophan from the culture medium into N-formylkynurenine, which is then converted to kynurenine and secreted. nih.govdrugtargetreview.com The primary readout of the assay is the measurement of kynurenine concentration in the cell culture supernatant. nih.govdrugtargetreview.com A potent and cell-permeable inhibitor will cause a dose-dependent decrease in kynurenine production. researchgate.net

These cell-based assays are critical for identifying false positives that may arise from enzymatic assays. nih.gov For instance, compounds that are unstable or exhibit non-specific reactivity in cell-free systems can be screened out. drugtargetreview.com Furthermore, cell viability readouts are run in parallel to assess cytotoxicity. nih.gov This is crucial to ensure that the observed reduction in kynurenine is a direct result of specific IDO1 inhibition and not a consequence of compound toxicity leading to cell death. nih.govnih.gov

To evaluate the functional impact on immune cells, co-culture assays are employed. nih.gov In this setup, IDO1-expressing cancer cells are cultured with an immune cell line, such as Jurkat T-cells. nih.govnih.gov The depletion of tryptophan and the production of kynurenine by the cancer cells suppress T-cell activation and proliferation. nih.gov The addition of a specific IDO1 inhibitor like this compound is expected to rescue the T-cells from this immunosuppressive effect. nih.govnih.gov Studies on potent O-alkylhydroxylamines have demonstrated nanomolar-level cell-based potency with limited toxicity, making them attractive candidates for further development. nih.gov

Table 2: Summary of Cell-Based Assays for IDO1 Inhibitor Evaluation

| Assay Type | Cell Line(s) | Purpose | Key Readout(s) | Citation |

|---|---|---|---|---|

| IDO1 Functional Assay | HeLa, BxPC3 (or other IFNγ-responsive cancer cells) | To measure the ability of a compound to inhibit intracellular IDO1 activity. | Kynurenine levels in cell culture medium. | nih.govresearchgate.net |

| Cytotoxicity Assay | Same as functional assay | To assess the general toxicity of the compound and rule out non-specific effects. | Cell viability (e.g., using CellTiter-Glo® or similar reagents). | nih.govnih.gov |

| T-Cell Co-Culture Assay | IDO1-expressing cancer cells + Jurkat T-cells | To evaluate the compound's ability to reverse IDO1-mediated T-cell suppression. | T-cell activation markers, T-cell proliferation, Jurkat cell viability. | nih.govnih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-tryptophan |

| N-formylkynurenine |

| Kynurenine |

Emerging Research Directions and Future Perspectives on O 5 Chloro 2 Fluorobenzyl Hydroxylamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in modern chemical manufacturing, offering enhanced safety, reproducibility, and scalability. vapourtec.com The synthesis of halogenated organic compounds, which can be hazardous and highly exothermic, particularly benefits from the precise control afforded by continuous-flow reactors. rsc.orgvapourtec.comamt.uk For a molecule such as O-(5-Chloro-2-fluorobenzyl)hydroxylamine, these technologies hold considerable promise.

The continuous-flow synthesis of related compounds, such as N-benzylhydroxylamine hydrochloride, has demonstrated the feasibility of managing reactive intermediates and improving reaction yields and safety profiles. mdpi.com Extrapolating from these findings, a potential flow-based synthesis of this compound could offer significant advantages over traditional batch processes. The fine-tuning of reaction parameters like temperature, pressure, and residence time in a microreactor setup could lead to higher purity products and minimize the formation of unwanted byproducts. amt.uk

Furthermore, the integration of automated platforms can accelerate the optimization of reaction conditions and facilitate high-throughput screening of derivatives. beilstein-journals.org This is particularly relevant for exploring the diverse chemical space accessible from this compound. The table below outlines a conceptual comparison of batch versus flow synthesis for this class of compounds, based on established principles of flow chemistry.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety through smaller reaction volumes and superior heat transfer. mdpi.com |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by extending reaction time or using parallel reactors. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters, leading to higher consistency. amt.uk |

| Reaction Efficiency | May suffer from lower yields and selectivity due to side reactions. | Improved yields and selectivity due to efficient mixing and heat transfer. |

Applications in Catalysis and Organocatalysis

The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring of this compound suggest its potential as a ligand or catalyst in various chemical transformations. The field of organocatalysis, in particular, offers fertile ground for exploring the utility of this molecule and its derivatives.

Research on O-benzylhydroxylamine has shown its participation in organocatalytic asymmetric aza-Michael reactions, yielding β-keto hydroxylamines. researchgate.net This precedent suggests that this compound could be similarly employed, with the halogen substituents potentially influencing the stereoselectivity and reactivity of the process. Furthermore, the development of amine organocatalysis for remote C(sp³)–H hydroxylation highlights the expanding scope of reactions where hydroxylamine (B1172632) derivatives could play a role. nih.gov

The fluorinated benzyl (B1604629) motif is also of interest in metal-catalyzed reactions. For instance, catalytic fluorination of benzylic C(sp³)–H bonds has been achieved using various metal catalysts. beilstein-journals.org While this applies to the synthesis of fluorinated compounds, it underscores the compatibility of the benzyl group with catalytic cycles. Derivatives of this compound could be explored as ligands for transition metals, where the electronic nature of the substituted ring could modulate the catalytic activity.

| Catalytic Application | Potential Role of this compound | Relevant Precedents |

| Organocatalysis | As a nucleophile in asymmetric addition reactions. | Aza-Michael addition of O-benzylhydroxylamine to chalcones. researchgate.net |

| Metal Catalysis | As a ligand for transition metal catalysts to modulate reactivity and selectivity. | Palladium-catalyzed fluorination of benzylic C-H bonds. beilstein-journals.org |

| Photoredox Catalysis | As a precursor to radicals for C-H functionalization. | Photoredox-mediated decarboxylative hydroaminoalkylation for amine synthesis. researchgate.net |

Potential in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the structural features of this compound are particularly promising. The presence of both chlorine and fluorine atoms provides opportunities for halogen bonding, a directional interaction that is increasingly being exploited in the design of functional materials. nih.gov

Studies on halogenated benzyl alcohols have demonstrated the crucial role of weak interactions, including C—H···X and X···X (where X is a halogen), in stabilizing crystal packing. nih.gov The interplay between the chloro and fluoro substituents in this compound, along with the potential for hydrogen bonding involving the hydroxylamine group, could lead to the formation of well-defined supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks. mdpi.combeilstein-journals.org

The introduction of fluorine into self-assembling systems is known to often result in more stable and robust lattices, and in some cases, can even alter the self-assembly motif to create novel supramolecular architectures. scispace.comnih.gov The combination of a chloro and a fluoro substituent could lead to hierarchical self-assembly processes, where different non-covalent interactions dominate at different length scales. The potential for forming supramolecular gels and liquid crystals based on derivatives of this compound is an exciting area for future investigation. nih.gov

| Supramolecular Interaction | Potential Contribution from this compound | Key Concepts |

| Halogen Bonding | The chlorine and fluorine atoms can act as halogen bond donors or acceptors, directing self-assembly. nih.gov | Directionality and tunability of halogen bonds. nih.gov |

| Hydrogen Bonding | The hydroxylamine moiety is a classic hydrogen bond donor and acceptor. | Formation of robust networks and tapes. |

| π-π Stacking | The aromatic ring can participate in stacking interactions with other aromatic systems. | Contribution to the overall stability of the supramolecular assembly. |

Opportunities for Sustainable Synthesis of Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a halogenated compound like this compound, developing sustainable synthetic routes for its derivatives is a key research objective.

One promising avenue is the use of earth-abundant metal catalysts. For instance, iron-catalyzed functional group transfer reactions using hydroxylamine-derived oxidants have been reported for the in-water transformation of organic sulfides to sulfoxides. researchgate.net This highlights the potential for developing environmentally benign catalytic systems for the functionalization of this compound and its derivatives.